molecular formula C6H4BrF3N2 B1447331 5-Bromo-2-(trifluoromethyl)pyridin-4-amine CAS No. 1369921-11-8

5-Bromo-2-(trifluoromethyl)pyridin-4-amine

Cat. No.: B1447331
CAS No.: 1369921-11-8
M. Wt: 241.01 g/mol
InChI Key: CSDBXUFKWXVFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(trifluoromethyl)pyridin-4-amine is an organic compound with the chemical formula C6H4BrF3N2. It is a pale yellow to orange crystalline solid that is sparingly soluble in water but more soluble in organic solvents like methanol and ethanol . This compound is used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 5-Bromo-2-(trifluoromethyl)pyridin-4-amine can be achieved through several routes. One common method involves the reaction of 3-fluorophenol with 2,5-dibromobenzyl bromide to form 4-bromo-1,3-difluorobenzene. This intermediate is then reacted with ethanolamine under basic conditions to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

5-Bromo-2-(trifluoromethyl)pyridin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various derivatives.

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(trifluoromethyl)pyridin-4-amine depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

5-Bromo-2-(trifluoromethyl)pyridin-4-amine can be compared with other trifluoromethyl-substituted pyridines, such as 2-chloro-5-(trifluoromethyl)pyridine and 4-amino-2-(trifluoromethyl)pyridine . These compounds share similar chemical properties but differ in their specific reactivity and applications. The presence of the bromine atom in this compound makes it particularly useful in coupling reactions, distinguishing it from its analogs.

Properties

IUPAC Name

5-bromo-2-(trifluoromethyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2/c7-3-2-12-5(1-4(3)11)6(8,9)10/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDBXUFKWXVFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(trifluoromethyl)pyridin-4-amine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(trifluoromethyl)pyridin-4-amine
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(trifluoromethyl)pyridin-4-amine
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(trifluoromethyl)pyridin-4-amine
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-(trifluoromethyl)pyridin-4-amine
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-(trifluoromethyl)pyridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.